

Application Notes and Protocols: Turanose as a Functional Ingredient

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Turanose

Turanose, with the systematic name α -D-glucopyranosyl- $(1 \rightarrow 3)$ - α -D-fructofuranose, is a naturally occurring reducing disaccharide and a structural isomer of sucrose.[1][2] It is found in natural sources like honey.[2] Unlike sucrose, which is rapidly hydrolyzed and absorbed in the human intestine, **turanose** is characterized by a slower digestion rate.[3] This property, along with other unique physiological effects, positions **turanose** as a promising functional ingredient and a potential substitute for sucrose in novel food products and specialized nutritional formulations.[4] Its low-calorie nature and mild sweetness make it a candidate for developing foods aimed at health-conscious consumers. This document provides an overview of its functional properties, quantitative data from key studies, and detailed protocols for its evaluation.

Chemical Structure:

• Formula: C₁₂H₂₂O₁₁[1]

Molar Mass: 342.30 g/mol [1]

• Description: A disaccharide composed of glucose and fructose linked by an α -1,3 glycosidic bond.[5]



Core Functional Properties Low Glycemic and Slow-Digestion Profile

Turanose is slowly hydrolyzed in the small intestine. In a simulated intestinal environment, **turanose** was degraded by only 18% after 4 hours, compared to 36% hydrolysis for sucrose under the same conditions.[4] The hydrolysis rate of **turanose** in a rat intestinal enzyme mixture has been reported to be approximately 54% that of sucrose and 6% that of maltose.[3] This slow digestibility suggests a lower glycemic response, making it a suitable carbohydrate for products designed to manage postprandial blood glucose levels.[6]

Anti-inflammatory Effects

In vitro studies have demonstrated that **turanose** possesses significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, **turanose** has been shown to suppress the production of key inflammatory mediators. Specifically, it reduces nitric oxide (NO) production and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, **turanose** treatment significantly suppresses the mRNA expression levels of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and interleukin-18 (IL-18). These findings indicate that **turanose** can mitigate inflammatory responses at both the protein and gene expression levels.

Anti-Adipogenic Properties

Research has indicated that **turanose** may play a role in controlling adipogenesis. In a study using 3T3-L1 preadipocytes, the substitution of glucose with **turanose** in the cell media led to a dose-dependent reduction in lipid accumulation.[6] When **turanose** completely replaced glucose, lipid accumulation was reduced by 72% compared to controls, suggesting its potential as a functional ingredient for controlling obesity and related metabolic diseases.[6]

Safety and Toxicology

Toxicological evaluations in ICR mice have demonstrated the safety of **turanose** for consumption. In an acute oral toxicity study, no adverse effects or mortality were observed at a dose of 10 g/kg body weight, establishing the median lethal dose (LD50) as greater than this amount.[3] A 13-week subchronic study also showed no toxicological effects, with the no-observed-adverse-effect level (NOAEL) determined to be greater than 7 g/kg/day for both male



and female mice.[3] These results suggest that **turanose** is safe for both short-term and long-term administration.[7]

Applications in Novel Food and Drug Development

- Low-Glycemic Foods and Beverages: Due to its slow digestion, **turanose** can be used in products for individuals with diabetes or those seeking better blood sugar management, such as diabetic-friendly snacks, beverages, and meal replacements.
- Functional Foods for Inflammatory Conditions: Its demonstrated anti-inflammatory properties
 make it a candidate ingredient for foods targeting chronic low-grade inflammation associated
 with metabolic disorders.
- Weight Management Products: The anti-adipogenic effects of turanose support its use in formulating low-calorie foods and supplements aimed at weight control.[6]
- Drug Formulation: As a stable disaccharide, turanose can potentially be used as a stabilizing agent for proteins, enzymes, and other active ingredients in pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize key quantitative findings from referenced studies.

Table 1: In Vitro Digestibility of **Turanose** vs. Sucrose

Parameter	Turanose	Sucrose	Reference
Hydrolysis Rate after 4h (Simulated Intestinal Fluid)	18%	36%	[4]

| Relative Hydrolysis Rate (Rat Intestinal Enzyme Mix) | 54% (of Sucrose rate) | 100% |[3] |

Table 2: Effect of **Turanose** on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages



Treatment Group	Relative NO Production (%)	iNOS Protein Expression (%)	COX-2 Protein Expression (%)	IL-1β mRNA Expression (%)	IL-18 mRNA Expression (%)
Control (Glucose)	100	100	100	100	100
50% Turanose (T50)	~80	~75	~80	~60	~75
75% Turanose (T75)	~50	~40	~55	~30	~45
100% Turanose (T100)	~30	~20	~30	~25	~30

Note: Values are approximated from graphical data presented in the source material for illustrative purposes.

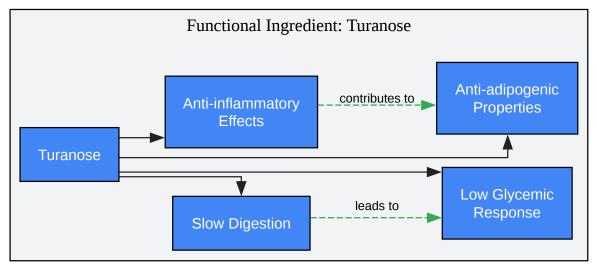
Table 3: Effect of Turanose on Lipid Accumulation in 3T3-L1 Adipocytes

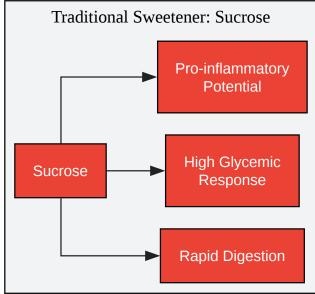
Treatment Group (Turanose as % of Total Sugar)	Lipid Accumulation Reduction (%)	Reference
50% Turanose	18%	[6]
75% Turanose	35%	[6]

| 100% **Turanose** | 72% |[6] |

Visualizations: Workflows and Pathways



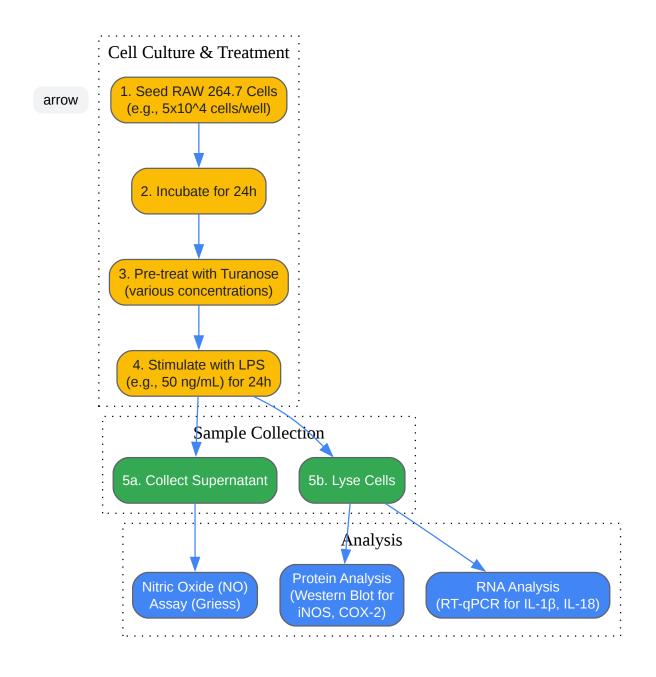




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Caption: Logical flow comparing properties of sucrose and turanose.

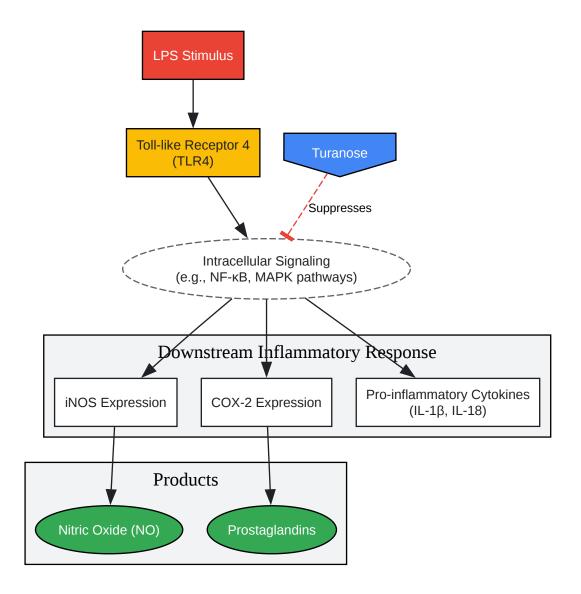




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Caption: Workflow for in vitro anti-inflammatory assessment.





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